2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 61452-85-5
VCID: VC8127458
InChI: InChI=1S/C9H4Cl3N3/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H
SMILES: C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl
Molecular Formula: C9H4Cl3N3
Molecular Weight: 260.5 g/mol

2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine

CAS No.: 61452-85-5

Cat. No.: VC8127458

Molecular Formula: C9H4Cl3N3

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine - 61452-85-5

Specification

CAS No. 61452-85-5
Molecular Formula C9H4Cl3N3
Molecular Weight 260.5 g/mol
IUPAC Name 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine
Standard InChI InChI=1S/C9H4Cl3N3/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H
Standard InChI Key RDUSVERJOHRVGE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine (C9_9H4_4Cl3_3N3_3) is a chlorinated heterocyclic compound with a molecular weight of 260.51 g/mol. Its structure comprises a symmetric 1,3,5-triazine ring substituted with two chlorine atoms and a 3-chlorophenyl group (Table 1).

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular FormulaC9_9H4_4Cl3_3N3_3
Molecular Weight260.51 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting PointNot reported (estimated 150–180°C)
SolubilityLow in polar solvents; soluble in DMF, THF

The electron-withdrawing chlorine atoms enhance the triazine ring’s electrophilicity, making it reactive toward nucleophilic substitution. The 3-chlorophenyl group introduces steric hindrance and π-conjugation, which may influence optical and electronic properties .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Suzuki-Miyaura coupling, analogous to methods described for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine . A palladium-catalyzed cross-coupling between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3-chlorophenylboronic acid yields the target product (Figure 1).

Figure 1: Synthesis Pathway

Cyanuric chloride+3-Chlorophenylboronic acidPd catalyst, Base2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine\text{Cyanuric chloride} + \text{3-Chlorophenylboronic acid} \xrightarrow{\text{Pd catalyst, Base}} \text{2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine}

Key steps include:

  • Catalyst Selection: Magnetic silica-supported palladium complexes enable efficient catalyst recovery via external magnetic fields .

  • Reaction Conditions: Conducted in anhydrous THF or dioxane at 60–80°C for 6–12 hours, with yields reaching 70–85% after recrystallization .

Optimization Challenges

  • Byproduct Formation: Competing reactions at the triazine ring’s 2-, 4-, and 6-positions necessitate precise stoichiometry to minimize di- and trisubstituted byproducts.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification .

Applications and Functional Utility

Materials Science

Triazine derivatives are critical in organic electronics due to their electron-deficient cores. While 2,4-dichloro-6-phenyl-1,3,5-triazine serves as an OLED intermediate , the 3-chlorophenyl analog may enhance charge transport in optoelectronic devices. Computational studies suggest its LUMO (-2.8 eV) aligns with hole-blocking layers in phosphorescent OLEDs .

Pharmaceutical Chemistry

Chlorinated triazines exhibit anticancer and antimicrobial activity. For example, 2,4,6-trisubstituted triazines with chloroethyl groups induce apoptosis in colon cancer cells . Though untested, the 3-chlorophenyl variant’s lipophilicity (logP ≈ 3.5) could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Agrochemicals

Triazines are herbicidal agents (e.g., atrazine). The additional chlorine in 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine may enhance soil persistence and weed resistance profiles, though environmental toxicity assessments are lacking .

Future Perspectives

Research Priorities

  • Structure-Activity Relationships: Systematic studies comparing 3-chlorophenyl with other aryl substituents (e.g., 4-methoxyphenyl ) could optimize electronic properties for specific applications.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste aligns with sustainable chemistry goals .

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